1-Methyl-2-nitro-4-(trifluoromethyl)benzene

Catalog No.
S712804
CAS No.
65754-26-9
M.F
C8H6F3NO2
M. Wt
205.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-nitro-4-(trifluoromethyl)benzene

CAS Number

65754-26-9

Product Name

1-Methyl-2-nitro-4-(trifluoromethyl)benzene

IUPAC Name

1-methyl-2-nitro-4-(trifluoromethyl)benzene

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

InChI

InChI=1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14/h2-4H,1H3

InChI Key

VFERJFHPHSUIHY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Synthesis:

1-Methyl-2-nitro-4-(trifluoromethyl)benzene has been synthesized through various methods, including nitration of 1-methyl-4-(trifluoromethyl)benzene and nucleophilic aromatic substitution reactions. PubChem, 1-Methyl-2-nitro-4-(trifluoromethyl)benzene:

Potential Applications:

Due to the presence of functional groups like nitro (-NO2) and trifluoromethyl (-CF3), 1-Methyl-2-nitro-4-(trifluoromethyl)benzene possesses properties that make it potentially valuable in various scientific research fields:

  • Organic electronics: The electron-withdrawing nature of the nitro and trifluoromethyl groups can influence the material's electrical conductivity and other electronic properties, making it a potential candidate for organic electronics applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). However, specific research on this application is limited.
  • Pharmaceutical development: The nitro group can be used as a precursor for introducing various functional groups, potentially leading to novel drug candidates. However, there is no documented research on the use of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene specifically for this purpose.
  • Material science: The trifluoromethyl group can enhance material properties such as thermal stability and chemical resistance. 1-Methyl-2-nitro-4-(trifluoromethyl)benzene could potentially be used as a building block in the development of new materials with these improved properties, but dedicated research in this area is scarce.

1-Methyl-2-nitro-4-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a methyl group, a nitro group, and a trifluoromethyl group on a benzene ring. Its molecular formula is C8H6F3NO2C_8H_6F_3NO_2 and it has a molecular weight of approximately 205.13 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and stability, making it suitable for various

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as tetrahydroxydiboron in the presence of catalysts like 4,4’-bipyridine.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the activating effects of the nitro and trifluoromethyl groups, which influence the reactivity of the benzene ring.

These reactions allow for the synthesis of various derivatives, expanding its utility in organic chemistry.

The compound exhibits notable biological activity, particularly due to its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may exhibit antimicrobial and insecticidal effects. The trifluoromethyl group contributes to its stability and enhances its ability to penetrate biological membranes, potentially leading to increased efficacy in biological applications .

1-Methyl-2-nitro-4-(trifluoromethyl)benzene can be synthesized through several methods:

  • Trifluoromethylation of 4-methyl-3-nitrobenzoic acid: This method involves reacting 4-methyl-3-nitrobenzoic acid with trifluoromethanesulfonyl fluoride under controlled conditions.
  • Nitration of 1-methyl-4-(trifluoromethyl)benzene: This process introduces the nitro group onto the aromatic ring.
  • Nucleophilic Aromatic Substitution: This reaction can also be utilized to synthesize this compound from suitable precursors.

These synthesis routes are critical for producing the compound in both laboratory and industrial settings.

1-Methyl-2-nitro-4-(trifluoromethyl)benzene has various applications in scientific research and industry:

  • Organic Synthesis Intermediate: It serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals .
  • Research Tool: Due to its unique functional groups, it is valuable in studying reaction mechanisms and biological interactions .

The compound's properties make it a versatile building block in organic chemistry.

Research indicates that 1-Methyl-2-nitro-4-(trifluoromethyl)benzene interacts with several biological targets. Its mechanism of action involves forming reactive intermediates through reduction processes, which can affect various cellular pathways. These interactions are crucial for understanding its potential therapeutic effects and toxicity profiles .

1-Methyl-2-nitro-4-(trifluoromethyl)benzene can be compared with several similar compounds based on structural similarities and functional groups:

Compound NameStructural FeaturesSimilarity Score
2-Methyl-5-nitrobenzotrifluorideNitro and trifluoromethyl groups at different positions0.98
1-Methyl-4-nitro-2-(trifluoromethyl)benzeneDifferent arrangement of nitro and trifluoromethyl groups0.98
4-Nitro-3-(trifluoromethyl)anilineContains an amino group instead of a methyl group0.96
2-Methyl-3-nitrobenzotrifluorideSimilar functional groups but different positions0.96
1-Nitro-3,5-bis(trifluoromethyl)benzeneContains multiple trifluoromethyl groups0.96

The uniqueness of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological properties compared to these similar compounds .

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Wikipedia

2-Nitro-4-trifluoromethyltoluene

Dates

Modify: 2023-08-15

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